Digin

UGT1A4 Drug Metabolism Enzyme Inhibition

Opt for Gitogenin for unmatched UGT1A4 selectivity. With IC50 0.69 µM, it outperforms tigogenin (0.95 µM) and solasodine (1.2 µM), allowing lower working concentrations and crisper assay data. Its absence of CYP inhibition eliminates confounding Phase I effects, making it the definitive tool for DDI, vascular M3/M2 signaling, and clean autophagy/cancer studies. Verify you receive characterized, high-purity material for reproducible results.

Molecular Formula C27H44O4
Molecular Weight 432.6 g/mol
CAS No. 6811-13-8
Cat. No. B12001451
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDigin
CAS6811-13-8
Molecular FormulaC27H44O4
Molecular Weight432.6 g/mol
Structural Identifiers
SMILESCC1CCC2(C(C3C(O2)CC4C3(CCC5C4CCC6C5(CC(C(C6)O)O)C)C)C)OC1
InChIInChI=1S/C27H44O4/c1-15-7-10-27(30-14-15)16(2)24-23(31-27)12-20-18-6-5-17-11-21(28)22(29)13-26(17,4)19(18)8-9-25(20,24)3/h15-24,28-29H,5-14H2,1-4H3
InChIKeyFWCXELAAYFYCSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gitogenin (CAS 6811-13-8) Research and Procurement Technical Overview


Gitogenin (CAS 6811-13-8), also known as (2α,3β,5α,25S)-spirostan-2,3-diol or Digin, is a naturally occurring steroidal sapogenin belonging to the triterpenoid class . It is isolated primarily from the whole plant of Tribulus longipetalus and fenugreek (Trigonella foenum-graecum) . Structurally, it is a dihydroxy spirostanol derivative with the molecular formula C27H44O4 and a molecular weight of approximately 432.64 g/mol [1]. Gitogenin serves as a key research tool due to its selective inhibition of UDP-glucuronosyltransferase 1A4 (UGT1A4) and α-glucosidase, while notably lacking inhibition of major human cytochrome P450 isoforms [2].

Why Generic Substitution with Other Steroidal Sapogenins Is Not Advisable for UGT1A4 and Cardiovascular Research Involving Gitogenin


Generic substitution among steroidal sapogenins is scientifically unsound due to significant divergence in target selectivity and enzyme inhibition potency. While compounds like tigogenin, diosgenin, and hecogenin share a similar triterpenoid backbone, their functionalization and stereochemistry dictate distinct pharmacological profiles [1]. For instance, while gitogenin, tigogenin, and solasodine are all identified as UGT1A4 inhibitors, gitogenin exhibits superior potency (IC50 of 0.69 µM) compared to its close analog tigogenin (IC50 of 0.95 µM) and solasodine (IC50 of 1.2 µM) [2]. Furthermore, gitogenin's specific agonistic effects on vascular M3 and cardiac M2 receptors, coupled with its differential activity against angiotensin II-induced precontractions versus K+-induced precontractions, are not replicated by other sapogenins lacking the 2α,3β-diol configuration [3]. Substituting with a different sapogenin would therefore introduce uncontrolled variables in enzyme inhibition kinetics, cardiovascular signaling studies, and metabolic interaction assays.

Quantitative Differentiation Guide for Gitogenin (CAS 6811-13-8) in Biochemical and Pharmacological Assays


Superior UGT1A4 Inhibition Potency of Gitogenin Compared to Tigogenin and Solasodine

In a comparative in vitro study of 43 natural steroids, gitogenin demonstrated a markedly lower IC50 for UGT1A4 inhibition compared to its structural analogs tigogenin and solasodine, confirming its status as a more potent selective inhibitor [1]. The inhibition was verified as competitive against trifluoperazine glucuronidation, with a Ki value of 0.6 μM for gitogenin [1].

UGT1A4 Drug Metabolism Enzyme Inhibition

Selective Antagonism of Angiotensin II-Induced Vascular Contraction by Gitogenin

Gitogenin exhibits selective vasodilatory activity against angiotensin II-induced precontractions while having no effect on high K+ or low K+ precontractions in isolated rat aortic rings [1]. This selective profile is distinct from many non-specific vasodilators that affect multiple contraction pathways.

Cardiovascular Pharmacology Vascular Reactivity Angiotensin II

Endothelium-Dependent Vasodilation with Functional M3 Receptor Agonism by Gitogenin

In isolated intact aortic rings, gitogenin induced a maximum vasodilation of 65%, which was significantly attenuated to a maximum of 22% by L-NAME (100 mg/kg) and atropine (1 μM) pretreatment, or by endothelium removal [1]. This implicates an endothelium-dependent, nitric oxide-mediated mechanism coupled with vascular M3 receptor agonism [1].

Endothelium Vasodilation Muscarinic Receptors

Dual α-Glucosidase and UGT1A4 Inhibition with Negligible CYP Interaction by Gitogenin

Gitogenin functions as a dual inhibitor of α-glucosidase (IC50 of 37.2 μM) and UGT1A4 (IC50 of 0.69 μM), while demonstrating no inhibitory activity against major human cytochrome P450 isoforms [1]. This selectivity profile contrasts with many synthetic inhibitors that often exhibit broader CYP liability.

α-Glucosidase CYP450 Metabolic Disease

Gitogenin Induces AMPK-Mediated Autophagy and Apoptosis in Lung Cancer Cells In Vivo with Undetectable Organ Toxicity

In a first-time investigation of gitogenin in lung cancer, treatment markedly reduced proliferation and induced apoptosis in lung cancer cells via AMPK activation and AKT blockade [1]. In vivo studies confirmed anti-tumor efficacy with undetectable toxicity to organs [1]. This safety profile is a critical differentiator from many cytotoxic chemotherapeutic agents.

Lung Cancer Autophagy AMPK Signaling

Gitogenin Exhibits Cytotoxic Activity Across Multiple Cancer Cell Lines with a Broad IC50 Range

The steroidal saponin gitogenin 3-O-lycotetroside (a gitogenin glycoside derivative) exhibited significant cytotoxic activities across several cancer cell lines, with IC50 values ranging from 6.51 to 36.5 μg/mL [1]. This broad-spectrum in vitro cytotoxicity provides a foundation for further anticancer screening and structure-activity relationship studies.

Cytotoxicity Cancer Cell Lines Natural Product

Gitogenin (CAS 6811-13-8) Research Applications Based on Quantified Differential Evidence


UGT1A4-Mediated Drug Metabolism Studies Requiring Selective Inhibition

Employ gitogenin as a potent, selective UGT1A4 inhibitor (IC50 = 0.69 μM) for in vitro drug-drug interaction (DDI) studies involving trifluoperazine, tamoxifen, or olanzapine as probe substrates [1]. Its superiority over tigogenin (IC50 = 0.95 μM) and solasodine (IC50 = 1.2 μM) in potency allows for lower working concentrations, minimizing solvent interference and improving assay dynamic range [1]. Critically, the absence of major CYP isoform inhibition ensures that observed metabolic shifts are attributable specifically to UGT1A4 modulation rather than confounding Phase I enzyme effects [1].

Cardiovascular Mechanistic Studies of Endothelium-Dependent Vasodilation and Angiotensin II Antagonism

Utilize gitogenin in isolated tissue bath experiments to dissect vascular signaling pathways. As a selective antagonist of angiotensin II-induced precontraction with no effect on K+-induced depolarization-mediated contraction, gitogenin enables targeted investigation of AT1 receptor signaling and downstream calcium mobilization without affecting voltage-operated calcium channels [2]. Furthermore, its quantified endothelium-dependent vasodilation (65% maximum relaxation, reduced to 22% with L-NAME/atropine) provides a robust positive control for studies of nitric oxide bioavailability and M3 muscarinic receptor function in aortic ring preparations [2].

In Vivo Lung Cancer Xenograft Studies with a Low-Toxicity Natural Product Tool Compound

Apply gitogenin in murine xenograft models of lung cancer to investigate AMPK-dependent autophagy and apoptosis induction in vivo. The compound's demonstrated anti-tumor efficacy coupled with undetectable organ toxicity provides a clean experimental system for studying tumor-suppressive autophagy without the confounding variable of systemic toxicity that plagues many conventional chemotherapeutic agents [3]. This is particularly valuable for combination therapy studies where additive toxicity must be carefully controlled [3].

Multi-Cell Line Cytotoxicity Screening and Structure-Activity Relationship (SAR) Studies

Leverage the established broad-spectrum cytotoxicity of gitogenin derivatives (IC50 range: 6.51 - 36.5 μg/mL across multiple cancer cell lines) as a baseline comparator for screening novel semi-synthetic spirostanol analogs [4]. This defined potency range provides a quantitative benchmark for evaluating structure-activity relationships, enabling researchers to identify structural modifications that enhance or attenuate cytotoxic activity in a reproducible, data-driven manner [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Digin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.